molecular formula C17H24F2N2O2S2 B2955148 1-(2,5-difluorophenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}methanesulfonamide CAS No. 2034507-45-2

1-(2,5-difluorophenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}methanesulfonamide

Cat. No.: B2955148
CAS No.: 2034507-45-2
M. Wt: 390.51
InChI Key: QXUNITDLXFYMSV-UHFFFAOYSA-N
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Description

1-(2,5-difluorophenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}methanesulfonamide is a complex organic compound characterized by the presence of difluorophenyl, thiolan, piperidinyl, and methanesulfonamide groups

Scientific Research Applications

1-(2,5-difluorophenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-difluorophenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}methanesulfonamide typically involves multi-step organic reactions. The initial step often includes the preparation of the thiolan and piperidinyl intermediates, followed by their coupling with the difluorophenyl group under controlled conditions. Common reagents used in these reactions include organometallic catalysts, solvents like dichloromethane, and bases such as sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

1-(2,5-difluorophenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 1-(2,5-difluorophenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,5-difluorophenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

1-(2,5-difluorophenyl)-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24F2N2O2S2/c18-15-1-2-17(19)14(9-15)12-25(22,23)20-10-13-3-6-21(7-4-13)16-5-8-24-11-16/h1-2,9,13,16,20H,3-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXUNITDLXFYMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)CC2=C(C=CC(=C2)F)F)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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